REACTION_CXSMILES
|
O1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]12[CH2:12][C:9](=[CH:10][CH:11]=1)[C:8]1C=CC=C[C:7]2=1>>[CH:2]1[C:3]2[C:4](=[CH:5][C:8]3[C:9]([CH:2]=2)=[CH:10][C:11]2[C:6](=[CH:12][C:11]4[C:6]([CH:12]=2)=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:7]=3)[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=12C3=C(C(=CC1)C2)C=CC=C3
|
Name
|
Compound 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
128 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce pentacene in nearly quantitative yield
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]12[CH2:12][C:9](=[CH:10][CH:11]=1)[C:8]1C=CC=C[C:7]2=1>>[CH:2]1[C:3]2[C:4](=[CH:5][C:8]3[C:9]([CH:2]=2)=[CH:10][C:11]2[C:6](=[CH:12][C:11]4[C:6]([CH:12]=2)=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:7]=3)[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=12C3=C(C(=CC1)C2)C=CC=C3
|
Name
|
Compound 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
128 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce pentacene in nearly quantitative yield
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |